1,4-Dibromo-2-butanol

Beschreibung

Contextualization of Halogenated Alcohols as Key Synthetic Intermediates

Halogenated alcohols, or halohydrins, are a class of organic compounds that contain both a halogen atom and a hydroxyl group. Their importance in organic synthesis stems from the dual reactivity imparted by these functional groups. The hydroxyl group can be oxidized to a carbonyl group or converted into a good leaving group, while the halogen atom can participate in nucleophilic substitution or elimination reactions. This versatility makes halogenated alcohols valuable precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. cas.cn The reactivity of the carbon-halogen bond is influenced by the nature of the halogen, with the bond strength decreasing from fluorine to iodine. This trend affects the conditions required for substitution and elimination reactions.

The deoxygenative halogenation of alcohols is a fundamental transformation in organic chemistry, providing a direct route to alkyl halides from readily available starting materials. cas.cn Traditional methods often involve harsh reagents like hydrogen halides or phosphorus halides, which can be corrosive and lead to undesirable side reactions. cas.cn Consequently, the development of milder and more selective methods for the synthesis of halogenated alcohols and their subsequent conversion to other functional groups remains an active area of research. cas.cnorganic-chemistry.orgyoutube.com

Pivotal Role of 1,4-Dibromo-2-butanol in Complex Molecule Synthesis

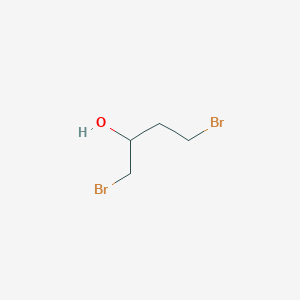

Within the class of halogenated alcohols, this compound (C₄H₈Br₂O) stands out as a particularly useful building block. myskinrecipes.com Its structure, featuring bromine atoms at the 1 and 4 positions and a hydroxyl group at the 2-position, provides multiple reaction sites for synthetic chemists to exploit. cymitquimica.com The two bromine atoms can be selectively or sequentially replaced by various nucleophiles, and the secondary alcohol can be oxidized or otherwise modified.

This trifunctional nature makes this compound a key intermediate in the synthesis of complex molecules. myskinrecipes.com For instance, it is an important precursor in the preparation of pyrrolidine (B122466) derivatives, which are core structures in several anticholinergically active medicines like glycopyrrolate. google.com The ability to introduce different functionalities at three distinct points on a four-carbon chain allows for the construction of intricate molecular architectures.

Current Research Landscape and Knowledge Gaps in the Understanding of this compound Chemistry

Current research on this compound primarily focuses on its application as a synthetic intermediate. myskinrecipes.com The compound is utilized in research laboratories to explore new synthetic pathways and to study reaction mechanisms. myskinrecipes.com However, a comprehensive understanding of its reactivity profile under various conditions is still developing. While several synthetic routes to this compound have been reported, including the bromination of butan-2-ol and the coupling of allyl bromide and formaldehyde (B43269), there is ongoing interest in developing more economical and scalable methods. google.com

A significant portion of the available literature exists in the form of patents, which often detail specific industrial applications but may lack the in-depth mechanistic studies found in academic journals. google.com There appears to be a knowledge gap in the systematic investigation of the stereoselective reactions of this compound, particularly concerning the chiral center at the C-2 position. The synthesis and application of its enantiomerically pure forms, (S)- and (R)-1,4-Dibromo-2-butanol, are of particular interest for the development of chiral drugs and agrochemicals.

Scope and Objectives of a Comprehensive Academic Review on this compound

A comprehensive academic review on this compound would serve to consolidate the existing knowledge from both patent and academic literature, providing a unified resource for synthetic chemists. The primary objectives of such a review would be to:

Systematically document and compare the various methods for the synthesis of this compound, evaluating them based on yield, scalability, and economic viability.

Detail the diverse chemical transformations that this compound can undergo, including nucleophilic substitutions at the carbon-bromine bonds and reactions involving the hydroxyl group.

Highlight the applications of this compound in the synthesis of complex target molecules, with a focus on pharmaceuticals and other biologically active compounds.

Identify and discuss the current knowledge gaps, such as the limited exploration of its stereochemistry and the need for more environmentally benign synthetic methods.

Stimulate further research by proposing new avenues for the application of this compound in organic synthesis and medicinal chemistry.

By achieving these objectives, a review would not only provide a valuable reference for researchers but also foster innovation in the use of this versatile synthetic intermediate.

Compound Information

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dibromobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSRAPMBSMSACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319034 | |

| Record name | 1,4-Dibromo-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-47-1 | |

| Record name | 1,4-Dibromo-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromobutan-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromo-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Mechanistic Investigations of 1,4 Dibromo 2 Butanol

Direct Synthesis Methodologies for 1,4-Dibromo-2-butanol

The preparation of this compound can be achieved through various synthetic routes, each with its own set of advantages and mechanistic intricacies. These methods primarily focus on the regioselective introduction of bromine atoms and a hydroxyl group onto a four-carbon chain.

Regioselective Bromination Approaches to Butanol Derivatives

One common strategy for synthesizing this compound involves the regioselective bromination of butanol derivatives. A patented industrial process describes the reaction of allyl bromide with formaldehyde (B43269) in the presence of an acid catalyst, such as boron trifluoride or zinc chloride, within an acetic acid solvent. google.com This initial step yields 1-bromo-2,4-diacetoxybutane, which is then hydrolyzed to 1-bromo-2,4-butanediol. google.com Subsequent treatment of the diol with hydrogen bromide at elevated temperatures (140–150°C) affords the final product, this compound, with yields reported to be in the range of 60-80%.

Alternative approaches include the free-radical bromination of butan-2-ol using bromine in the presence of a catalyst like iron or aluminum bromide. This reaction, typically carried out in a solvent such as carbon tetrachloride, proceeds via hydrogen abstraction at the C1 and C4 positions. Another method involves the radical-initiated hydrobromination of but-2-yne with hydrogen bromide, which results in an anti-Markovnikov addition to form this compound.

| Synthesis Method | Reactants | Catalyst/Reagents | Solvent | Yield |

| Allyl Bromide & Formaldehyde Coupling | Allyl bromide, Formaldehyde | Boron trifluoride or Zinc chloride, then HBr | Acetic acid | 60-80% |

| Free-Radical Bromination | Butan-2-ol | Bromine, Iron or Aluminum bromide | Carbon tetrachloride | 65-75% |

| Hydrobromination of But-2-yne | But-2-yne, Hydrogen bromide | Diethyl peroxide | Dichloromethane | 50-60% |

Stereoselective Pathways to Enantiomeric this compound

The synthesis of specific enantiomers of this compound, such as (S)-1,4-Dibromo-2-butanol, is crucial for applications in asymmetric synthesis, particularly in the development of chiral pharmaceuticals. While detailed stereoselective pathways are not extensively documented in the provided results, the existence of commercially available enantiomerically specific forms suggests that methods for their preparation have been developed. Such syntheses often rely on chiral starting materials, chiral catalysts, or enzymatic resolutions to achieve the desired stereochemistry. The development of stereoselective routes is an active area of research, aiming to provide efficient access to enantiopure building blocks. nih.gov

Transformations and Derivatizations of this compound

The presence of both a secondary alcohol and two primary bromide functionalities makes this compound a valuable substrate for a variety of chemical transformations. cymitquimica.com These reactions allow for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

Reactions at the Secondary Alcohol Functionality of this compound

The secondary hydroxyl group is a key site for derivatization, enabling the formation of esters and ethers, as well as undergoing oxidation and reduction reactions.

The esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives. For instance, a process involving the reaction of allyl bromide and formaldehyde in acetic acid and acetic anhydride (B1165640) leads to the in-situ esterification of the intermediate diol to form 1-bromo-2,4-diacetoxybutane. google.com This highlights the susceptibility of the hydroxyl group to acylation. While specific examples of etherification of this compound are not detailed in the search results, the presence of the hydroxyl group makes it a suitable candidate for Williamson ether synthesis or other related etherification protocols.

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1,4-dibromobutan-2-one. Common oxidizing agents for this transformation include chromium trioxide (CrO₃) in an acidic aqueous medium or potassium permanganate (B83412) (KMnO₄). The yields for these oxidations are generally high, with the chromium trioxide method reporting yields of 85-90%.

Conversely, the bromine atoms in this compound can be reduced to yield butan-2-ol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

| Reaction Type | Reagent(s) | Product | Yield |

| Oxidation | Chromium trioxide (CrO₃), H₂SO₄/H₂O | 1,4-Dibromobutan-2-one | 85-90% |

| Oxidation | Potassium permanganate (KMnO₄), H₂SO₄/H₂O | 1,4-Dibromobutan-2-one | 70-75% |

| Reduction | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | Butan-2-ol | Not specified |

Reactivity of the Bromine Substituents in this compound

The two bromine atoms in this compound are located at the primary (C1) and secondary (C4) positions of the butane (B89635) chain. This structural difference, along with the influence of the C2-hydroxyl group, dictates their reactivity towards various reagents and conditions. The bromine atoms primarily function as excellent leaving groups in substitution and elimination reactions.

The bromine substituents on this compound are susceptible to nucleophilic attack, proceeding through either SN1 or SN2 mechanisms depending on the reaction conditions and the specific bromine atom being targeted.

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is favored at the primary C1 position. This is a single-step process where the incoming nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. libretexts.org The lack of steric hindrance at this primary carbon facilitates this backside attack. Strong nucleophiles and polar aprotic solvents typically promote SN2 reactions. For example, reaction with sodium hydroxide (B78521) can lead to the substitution of the primary bromine to form 4-bromo-1,2-butanediol. reddit.com

The secondary C4 position can react via either SN1 or SN2 pathways. An SN2 reaction would involve a similar backside attack, though it would be slower than at the C1 position due to increased steric hindrance. An SN1 reaction, which involves a two-step process with the formation of a secondary carbocation intermediate, is favored by polar protic solvents and weaker nucleophiles. youtube.com However, the formation of a carbocation can also lead to rearrangement products.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Solvent | Typical Mechanism at C1 | Potential Product(s) |

|---|---|---|---|

| OH⁻ (e.g., NaOH) | Water/Ethanol | SN2 | 4-Bromo-1,2-butanediol, 1,2,4-Butanetriol |

| CN⁻ (e.g., NaCN) | DMSO, Acetone | SN2 | 5-Bromo-4-hydroxypentanenitrile |

| RO⁻ (e.g., NaOCH₃) | Methanol | SN2 | 4-Bromo-1-methoxy-2-butanol |

In the presence of strong, sterically hindered bases, this compound can undergo elimination reactions to form unsaturated compounds. These reactions typically follow the E2 (Elimination, Bimolecular) mechanism, which is a single-step process where the base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs simultaneously. libretexts.org

Elimination of HBr can occur from either the C1-Br or C4-Br positions.

Elimination at C4: A base can abstract a proton from C3, leading to the expulsion of the bromide ion from C4 and the formation of 4-bromo-3-buten-2-ol.

Elimination at C1: Elimination involving the C1 bromine is less straightforward due to the lack of adjacent protons on the carbon chain side.

According to Zaitsev's rule, when multiple elimination products are possible, the more substituted (and therefore more stable) alkene is generally the major product. libretexts.org Therefore, elimination involving the secondary bromide at C4 is more likely to yield the more stable internal alkene.

Table 2: Elimination Reactions of this compound

| Base | Solvent | Typical Mechanism | Potential Unsaturated Product |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | E2 | 4-Bromo-3-buten-2-ol |

| Sodium ethoxide (NaOEt) | Ethanol | E2 (competes with SN2) | 4-Bromo-3-buten-2-ol |

The direct formation of Grignard or organolithium reagents from this compound is not feasible. Organometallic reagents are extremely strong bases and will react with even weakly acidic protons. libretexts.org The hydroxyl group on this compound is sufficiently acidic (pKa ~16-18) to quench the organometallic reagent as it forms, leading to protonation of the carbanion and preventing the desired reagent from being generated. libretexts.org

To successfully form an organometallic reagent, the hydroxyl group must first be "protected" by converting it into a functional group that is stable to the strongly basic conditions of reagent formation. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl, TMS) or acetals (e.g., tetrahydropyranyl, THP).

Once the alcohol is protected, reaction with magnesium metal in an ether solvent can generate the Grignard reagent. libretexts.org Depending on the stoichiometry, either a mono-Grignard or a bis-Grignard reagent could potentially be formed, analogous to the reactions of 1,4-dibromobutane. msu.eduyoutube.com This protected organometallic intermediate can then be used in subsequent reactions to form new carbon-carbon bonds.

Table 3: Strategy for Organometallic Reagent Formation

| Step | Reagents | Purpose | Intermediate/Product |

|---|---|---|---|

| 1. Protection | TMSCl, Et₃N or DHP, H⁺ | Protect the acidic hydroxyl group. | Protected this compound derivative |

| 2. Grignard Formation | Mg turnings, Diethyl ether or THF | Form the carbon-magnesium bond. | Protected mono- or bis-Grignard reagent |

Intramolecular Cyclization Pathways Originating from this compound

The structure of this compound is well-suited for intramolecular cyclization reactions, particularly under basic conditions. When treated with a base, the hydroxyl group can be deprotonated to form an alkoxide ion. This alkoxide is a potent internal nucleophile that can attack one of the electrophilic carbons bonded to a bromine atom. spcmc.ac.in

The most probable cyclization pathway involves the attack of the C2-alkoxide on the primary carbon at C1. This is a 5-exo-tet cyclization, a kinetically and thermodynamically favorable process that results in the formation of a five-membered ring. reddit.com The product of this reaction would be a substituted tetrahydrofuran, specifically (3-bromomethyl)tetrahydrofuran-2-ol.

A less likely alternative is the attack of the alkoxide on the C4 position. This would be a 4-exo-tet cyclization, leading to the formation of a more strained four-membered oxetane (B1205548) ring. Generally, the formation of five-membered rings is favored over four-membered rings in such intramolecular Williamson ether syntheses. This type of reaction, where a neighboring group influences the reaction outcome, is a form of anchimeric assistance. spcmc.ac.in

Table 4: Intramolecular Cyclization of this compound

| Base | Solvent | Favored Pathway | Major Cyclization Product |

|---|---|---|---|

| NaOH, H₂O | Water/Aqueous mix | 5-exo-tet | (3-Bromomethyl)tetrahydrofuran-2-ol |

| NaH | THF | 5-exo-tet | (3-Bromomethyl)tetrahydrofuran-2-ol |

Stereochemistry and Chirality in 1,4 Dibromo 2 Butanol Research

Intrinsic Chirality and Stereoisomerism of 1,4-Dibromo-2-butanol

This compound possesses a single stereogenic center, a carbon atom bonded to four different substituent groups. In this molecule, the second carbon (C2) is attached to a hydrogen atom (-H), a hydroxyl group (-OH), a bromomethyl group (-CH2Br), and a 2-bromoethyl group (-CH2CH2Br). The presence of this single chiral center means that the molecule is not superimposable on its mirror image.

This non-superimposability results in the existence of two distinct stereoisomers known as enantiomers. These enantiomers are designated as (R)-1,4-Dibromo-2-butanol and (S)-1,4-Dibromo-2-butanol based on the spatial arrangement of the groups around the chiral center, according to the Cahn-Ingold-Prelog priority rules. While enantiomers have identical physical properties such as boiling point and density, they rotate plane-polarized light in equal but opposite directions. A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive. The (S)-enantiomer is noted for its application in asymmetric synthesis.

Table 1: Comparison of Properties of this compound Stereoisomers

| Property | Racemic this compound | (S)-1,4-Dibromo-2-butanol |

|---|---|---|

| CAS Number | 19398-47-1 | 64028-90-6 |

| Molecular Formula | C₄H₈Br₂O | C₄H₈Br₂O |

| Molecular Weight | 231.91 g/mol | 231.91 g/mol |

| Boiling Point | ~118°C (at 760 mmHg) | 114–115°C (at 13 mmHg) |

| Optical Rotation | 0° | Specific rotation value is non-zero |

Data sourced from multiple chemical suppliers and literature.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of a chiral compound is known as asymmetric synthesis. This is highly important in fields like medicinal chemistry, where different enantiomers can have vastly different biological effects. nih.gov

Chiral Pool Approaches Utilizing Precursors to this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. wikipedia.org These precursors, possessing existing stereocenters, are chemically transformed into the desired target molecule, preserving the initial chirality.

For the synthesis of enantiopure this compound, a potential chiral pool precursor could be an enantiomerically pure four-carbon sugar derivative or a derivative of malic acid. For instance, (S)-malic acid could be chemically modified through a series of reactions, including reduction and halogenation, to install the necessary functional groups and yield the target (S)-1,4-Dibromo-2-butanol. This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product. While the synthesis of racemic this compound from achiral precursors like allyl bromide is documented google.com, specific industrial chiral pool routes for this compound are often proprietary.

Catalytic Asymmetric Methodologies for this compound Synthesis

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with a high preference for one enantiomer. A prochiral substrate is a molecule that can be converted from achiral to chiral in a single step.

A viable strategy for synthesizing enantiopure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1,4-dibromobutan-2-one. This reduction can be achieved using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, which is a type of oxazaborolidine. psu.edu These catalysts create a chiral environment around the ketone's carbonyl group, directing the hydride reagent (e.g., from borane) to attack one face of the carbonyl preferentially, leading to the formation of one enantiomer of the alcohol in excess. psu.edu

Another catalytic approach involves biocatalysis, using enzymes to perform stereoselective transformations. For instance, specific transaminases have been developed through directed evolution for the synthesis of chiral amines, a technology that highlights the power of enzymes in creating stereocenters. nih.gov Similarly, a reductase enzyme could be employed for the enantioselective reduction of 1,4-dibromobutan-2-one.

Chiral Resolution Techniques for Racemic this compound

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. This is often necessary when a racemic synthesis is more feasible or cost-effective than an asymmetric one.

Several techniques can be applied to resolve racemic this compound:

Enzymatic Kinetic Resolution: This method utilizes enzymes, most commonly lipases, which can selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. researchgate.netresearchgate.net For this compound, a lipase (B570770) could be used to catalyze the acylation (esterification) of one enantiomer, for example, the (R)-enantiomer. nih.govnih.gov This would result in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated by standard techniques like column chromatography.

Chemical Resolution via Diastereomer Formation: This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by crystallization or chromatography. After separation, the chiral resolving agent is chemically removed to yield the pure enantiomers of the original alcohol.

Chiral Chromatography: This is a direct method of separation that uses a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately.

Table 2: Overview of Chiral Resolution Techniques for this compound

| Technique | Principle | Key Reagents/Materials | Separation Method |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme selectively catalyzes a reaction on one enantiomer. researchgate.net | Lipase (e.g., Novozym 435), Acyl donor (e.g., vinyl acetate). nih.gov | Chromatography |

| Chemical Resolution | Formation of separable diastereomeric derivatives. | Enantiopure chiral resolving agent (e.g., chiral acid). | Crystallization or Chromatography |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral column (e.g., cellulose-based). | High-Performance Liquid Chromatography (HPLC) |

Advanced Applications of 1,4 Dibromo 2 Butanol As a Synthetic Building Block

Utility in the Total Synthesis of Natural Products

While 1,4-Dibromo-2-butanol is widely recognized as a versatile building block in organic synthesis, its specific application in the total synthesis of complex natural products is not extensively documented in prominent scientific literature. Organic chemists employ a vast arsenal (B13267) of reagents and synthons to construct intricate molecular architectures found in nature. google.com The utility of a building block like this compound would lie in its ability to introduce a C4 chain with multiple functionalization points. However, detailed, multi-step synthetic routes for natural products that explicitly feature this compound as a key starting material or intermediate are not readily found in surveyed databases.

Precursor for the Construction of Diverse Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly five-membered pyrrolidine (B122466) rings. The two bromine atoms serve as electrophilic sites for intramolecular cyclization reactions with a nucleophile, leading to the formation of the heterocyclic core.

One of the most important applications is its role as an intermediate in the preparation of pyrrolidine derivatives. google.com The reaction of this compound with primary amines is a key strategy for constructing the 3-hydroxypyrrolidine scaffold. For instance, reaction with methylamine (B109427) leads to the formation of 1-methyl-pyrrolidin-3-ol. amazonaws.com This cyclization involves the initial substitution of one bromine atom by the amine, followed by an intramolecular nucleophilic attack of the nitrogen on the carbon bearing the second bromine, forming the pyrrolidine ring.

Similarly, it can be used to synthesize N-aryl substituted pyrrolidinols. A documented example is the synthesis of 1-phenyl-pyrrolidin-3-ol, which is achieved by reacting this compound with aniline. scispace.comlookchem.com This reaction typically requires heat and a base to facilitate the cyclization. lookchem.com

| Product | Reactant | Reagents/Conditions | Yield |

| 1-Phenyl-pyrrolidin-3-ol | Aniline | K₂CO₃, (EtO)₃PO, 150 °C, 6 hours | 62% lookchem.com |

| 1-Methyl-pyrrolidin-3-ol | Methylamine | 1. Aqueous solution, heat to 100 °C2. Add NaOH, evaporate3. Extract with 2-butanol, distill | Not specified amazonaws.com |

This table summarizes synthetic routes to key heterocyclic compounds starting from this compound.

Role in the Synthesis of Complex Pharmaceutical Intermediates and Lead Compounds

The utility of this compound as a precursor for heterocyclic systems extends directly into the pharmaceutical industry. The pyrrolidine derivatives synthesized from this building block are crucial intermediates for active pharmaceutical ingredients (APIs). google.com

A prime example is the synthesis of the anticholinergic drug Glycopyrrolate. google.com The core of this drug is a substituted pyrrolidinium (B1226570) cation. The key intermediate, 1-methyl-pyrrolidin-3-ol, is synthesized directly from this compound and methylamine. amazonaws.com This alcohol is then esterified with cyclopentylmandelic acid, followed by quaternization of the pyrrolidine nitrogen with a methylating agent to yield the final API. The use of this compound provides an efficient pathway to the essential heterocyclic core of this widely used medication. google.comamazonaws.com

The versatility of the 3-hydroxypyrrolidine scaffold makes it a valuable component in drug discovery for developing new lead compounds with potential therapeutic applications. The ability to readily synthesize this core from commercially available starting materials like this compound is therefore of significant interest in medicinal chemistry.

Exploration in Materials Science Research (e.g., Functional Monomers, Polymer Precursors)

In the field of materials science, this compound serves as a building block for polymers and dendrimers. Its bifunctional nature, with two bromine atoms and a hydroxyl group, allows it to be incorporated into polymer chains as a functional monomer.

The hydroxyl group can participate in reactions such as esterification or etherification, while the bromine atoms can be used for other coupling reactions or can be converted to other functional groups. This trifunctionality (one hydroxyl, two bromo groups) makes it a potential candidate for creating branched or cross-linked polymers. For example, the additional hydroxyl group in its structural analog, 1,4-Dibromo-2,3-butanediol, allows for more diverse chemical modifications, including crosslinking in polymer synthesis.

Furthermore, the presence of bromine atoms makes this compound a useful intermediate in the production of flame retardants. chembk.com Brominated compounds are well-known for their flame-retardant properties, and incorporating a monomer like this compound into a polymer backbone can enhance the fire resistance of the final material. It is also used in the production of plasticizers and other industrial chemicals. While specific, named polymers derived from this compound are not widely detailed, its structural features position it as a valuable precursor for specialty polymers where functionality and properties like flame retardancy are desired. cymitquimica.com

Sophisticated Spectroscopic and Structural Characterization of 1,4 Dibromo 2 Butanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For a molecule like 1,4-Dibromo-2-butanol, one-dimensional (1D) NMR provides initial data, while multidimensional techniques are essential for unambiguous assignment and detailed structural insights.

Two-dimensional (2D) NMR experiments are critical for mapping the complex spin systems within this compound. By spreading the spectral information across two frequency axes, these techniques resolve signal overlap and reveal through-bond correlations. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the proton on C2 (H2) and the adjacent methylene (B1212753) protons on C1 and C3. Likewise, the protons on C3 would show a correlation to the protons on C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. libretexts.orgcolumbia.edu It is highly sensitive and allows for the definitive assignment of each carbon atom that bears protons. columbia.edu For this compound, the HSQC spectrum would show cross-peaks correlating H1 to C1, H2 to C2, H3 to C3, and H4 to C4.

Protons at C1 showing a correlation to the carbinol carbon C2.

The carbinol proton (H2) correlating to C1, C3, and potentially C4.

Protons at C4 showing correlations to C3 and C2.

The combined data from these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

| Position | Expected 1H Shift (ppm) | Expected 13C Shift (ppm) | COSY Correlations (1H-1H) | HSQC Correlation (1H-13C) | Key HMBC Correlations (1H-13C) |

|---|---|---|---|---|---|

| C1 (-CH2Br) | ~3.6 - 3.8 | ~35 - 40 | H2 | C1 | C2 |

| C2 (-CHOH) | ~4.0 - 4.2 | ~68 - 72 | H1, H3 | C2 | C1, C3, C4 |

| C3 (-CH2-) | ~2.1 - 2.3 | ~38 - 42 | H2, H4 | C3 | C2, C4 |

| C4 (-CH2Br) | ~3.4 - 3.6 | ~30 - 35 | H3 | C4 | C2, C3 |

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org To assess enantiomeric purity, chiral shift reagents (CSRs), often based on lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are employed. libretexts.orgacs.orgharvard.edu

When a CSR is added to a solution of a racemic alcohol, it coordinates reversibly with the hydroxyl group. This interaction forms transient diastereomeric complexes between the chiral reagent and each enantiomer of the alcohol. acs.org Because diastereomers have different physical properties, the corresponding protons in the (R)- and (S)-alcohol complexes experience different magnetic environments. libretexts.org This results in the separation of NMR signals for each enantiomer, allowing for the direct determination of enantiomeric excess (% ee) by integrating the respective peaks. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₄H₈Br₂O), HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value (231.914 Da), thereby confirming the molecular formula. nist.gov The presence of two bromine atoms creates a distinctive isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with a characteristic intensity ratio of approximately 1:2:1, which is a clear indicator of a dibrominated compound.

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. The molecular ion of this compound is subjected to collision-induced dissociation, and the resulting product ions are analyzed. The fragmentation pathways are characteristic of the molecule's structure. Common fragmentation patterns for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.org

Predicted fragmentation pathways for this compound include:

Loss of a bromine radical (•Br): Leading to an ion at m/z ~151/153.

Loss of H₂O: Resulting in an ion at m/z ~214/216/218. libretexts.org

Alpha-cleavage: Cleavage of the C1-C2 bond would result in the loss of a •CH₂Br radical, yielding a fragment at m/z 137/139. Cleavage of the C2-C3 bond would lead to a fragment at m/z 107.

Loss of HBr: Resulting in an ion at m/z ~150/152.

| m/z (Monoisotopic) | Proposed Fragment Ion | Origin |

|---|---|---|

| 213/215/217 | [C₄H₆Br₂]⁺• | Loss of H₂O |

| 151/153 | [C₄H₈BrO]⁺ | Loss of •Br |

| 137/139 | [C₃H₆BrO]⁺ | Alpha-cleavage (loss of •CH₂Br) |

| 121/123 | [C₃H₆Br]⁺ | Loss of •CH₂Br and H₂O |

| 107 | [CH₂Br]⁺ | Alpha-cleavage (loss of •C₃H₆BrO) |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, which is often broadened due to hydrogen bonding. nist.gov The region between 3000-2850 cm⁻¹ displays absorptions corresponding to C-H stretching vibrations. The C-O stretching vibration appears in the 1200-1000 cm⁻¹ region. The C-Br stretching vibrations are found in the fingerprint region, typically between 700 and 500 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The C-Br stretching vibrations would be expected to produce strong signals in the Raman spectrum. Furthermore, detailed analysis of the vibrational spectra, particularly in the fingerprint region, can offer insights into the conformational isomers (rotamers) of the molecule, as different spatial arrangements of the atoms can lead to slight shifts in vibrational frequencies. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3600 - 3200 (broad) | IR |

| C-H Stretch | 3000 - 2850 | IR, Raman |

| C-O Stretch | 1200 - 1000 | IR |

| C-Br Stretch | 700 - 500 | IR, Raman |

X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound Derivatives

While this compound itself is a liquid at room temperature, its absolute configuration and solid-state structure can be unequivocally determined through single-crystal X-ray crystallography of a suitable solid derivative. sigmaaldrich.com Small alcohols are often converted into esters, such as p-nitrobenzoates or 3,5-dinitrobenzoates, to induce crystallinity.

The process involves synthesizing a crystalline derivative, growing a high-quality single crystal, and exposing it to a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial coordinates of each atom in the crystal lattice, providing definitive information on:

Molecular Connectivity: Confirming the bonding framework.

Bond Lengths and Angles: Providing highly accurate geometric parameters.

Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state.

Absolute Configuration: By utilizing anomalous dispersion effects, typically from the heavy bromine atoms, the absolute stereochemistry at the C2 chiral center can be determined without ambiguity. researchgate.net This technique provides the ultimate proof of the molecule's three-dimensional structure.

Analysis of this compound Using Chiroptical Spectroscopy Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a significant gap in the spectroscopic analysis of the chemical compound this compound. Specifically, there is a notable absence of published research detailing the use of Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for the assignment of its absolute configuration.

Circular Dichroism and Vibrational Circular Dichroism are powerful spectroscopic techniques employed to determine the absolute stereochemistry of chiral molecules. These methods rely on the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectra are unique to a specific enantiomer and can be compared with theoretical calculations to definitively assign the (R) or (S) configuration of a stereocenter.

Despite the utility of these techniques in structural elucidation, a thorough search of scholarly databases and chemical literature yields no specific experimental or computational data regarding the CD or VCD analysis of this compound or its immediate derivatives. This lack of information prevents a detailed discussion of its chiroptical properties, including the characteristic spectral features that would allow for the determination of its absolute configuration.

Consequently, the creation of data tables and an in-depth analysis of research findings, as would be standard for a compound studied by these methods, is not possible at this time. The scientific community has yet to publish studies focusing on the sophisticated spectroscopic and structural characterization of this compound through CD and VCD.

This highlights an opportunity for future research to explore the chiroptical properties of this and similar halogenated butanols, which would contribute valuable data to the field of stereochemistry and spectroscopic analysis.

Theoretical and Computational Chemistry Studies on 1,4 Dibromo 2 Butanol

Quantum Chemical Calculations for Conformational Landscapes and Energetics

Quantum chemical calculations are instrumental in mapping the potential energy surface of 1,4-Dibromo-2-butanol, identifying stable conformers and the energy barriers between them.

Conformational Analysis of this compound

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. The rotation around the C-C bonds leads to various staggered and eclipsed arrangements of the substituent groups. The relative energies of these conformers are determined by a combination of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding between the hydroxyl group and the bromine atoms.

For analogous small organic molecules, such as 1,2-disubstituted ethane (B1197151) derivatives, a common approach involves identifying syn-periplanar, anticlinal, and anti-periplanar conformations. sathyabama.ac.in In the case of this compound, the key dihedral angles to consider would be around the C1-C2, C2-C3, and C3-C4 bonds. The gauche and anti conformations resulting from these rotations would exhibit distinct energy profiles. For instance, a gauche interaction between the bulky bromine atom and the hydroxyl group would likely be energetically less favorable than an anti-conformation due to steric repulsion. However, the possibility of an intramolecular hydrogen bond between the hydroxyl proton and a bromine atom could stabilize certain gauche conformers.

Computational methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are well-suited for performing these conformational analyses. acs.orguomustansiriyah.edu.iq By systematically rotating the dihedral angles and calculating the single-point energies, a detailed potential energy surface can be constructed. Subsequent geometry optimization of the identified energy minima would provide the precise structures and relative energies of the stable conformers.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

DFT has become a standard tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. rsc.orguniversiteitleiden.nl For this compound, DFT studies could provide valuable insights into its various chemical transformations.

For example, in the oxidation of this compound to 1,4-Dibromo-2-butanone, DFT calculations could model the reaction pathway with different oxidizing agents. This would involve identifying the transition state for the removal of the hydrogen atom from the secondary alcohol and the subsequent formation of the carbonyl group. The calculated activation energies for different proposed mechanisms could help in understanding the reaction kinetics and selectivity.

Similarly, in nucleophilic substitution reactions where the bromine atoms are displaced, DFT can be used to model the SN1 and SN2 pathways. The calculations would reveal the structure and stability of the carbocation intermediate in a potential SN1 reaction or the five-coordinate transition state in an SN2 reaction. The choice of the functional and basis set is crucial for obtaining accurate results, with hybrid functionals often providing a good balance of accuracy and computational cost. acs.org

Molecular Dynamics (MD) Simulations of Intermolecular Interactions Involving this compound

Molecular dynamics simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or reactants, over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide information about the structure, dynamics, and thermodynamics of the system at an atomistic level.

In the context of this compound, MD simulations could be employed to study its solvation in different solvents. For instance, simulations in water could reveal the hydrogen bonding network between the hydroxyl group of the butanol and the surrounding water molecules. unifi.it The radial distribution functions obtained from these simulations would quantify the probability of finding solvent molecules at a certain distance from the solute's functional groups.

Furthermore, MD simulations can be used to investigate the aggregation behavior of this compound in solution. As an amphiphilic molecule with a polar hydroxyl group and a nonpolar carbon chain with bulky bromine atoms, it may exhibit a tendency to form clusters or micelles at higher concentrations, a phenomenon observed in similar molecules like 2-butanol. unifi.it

Computational Prediction of Spectroscopic Properties and Vibrational Frequencies

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for structure validation and spectral assignment.

The infrared (IR) spectrum of this compound has been experimentally determined. nist.govnist.gov Computational methods, particularly DFT, can calculate the vibrational frequencies and their corresponding intensities. hokudai.ac.jp After scaling the calculated frequencies to account for anharmonicity and other systematic errors, the predicted spectrum can be compared with the experimental one. This comparison can aid in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch, C-H stretches, and C-Br stretches.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. acs.orgchemicalbook.com The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectra with experimental data can help in the structural elucidation and conformational analysis of this compound.

In Silico Approaches to Understanding Stereoselectivity in Reactions of this compound

This compound is a chiral molecule, and its reactions can often lead to stereoisomeric products. In silico methods are increasingly used to understand and predict the stereoselectivity of chemical reactions. core.ac.uk

For enzymatic reactions involving this compound, molecular docking and MD simulations can be used to model the binding of the substrate within the enzyme's active site. google.com These simulations can help identify the key amino acid residues that interact with the substrate and influence its orientation, thereby determining which enantiomer is preferentially formed. For example, in the reduction of a ketone to a secondary alcohol catalyzed by an alcohol dehydrogenase, the stereochemical outcome is dictated by the precise positioning of the substrate relative to the cofactor (e.g., NADH or NADPH) in the active site. researchgate.net

For non-enzymatic stereoselective reactions, computational modeling of the transition states leading to the different stereoisomers can explain the observed product distribution. rsc.org By comparing the activation energies of the diastereomeric transition states, one can predict which stereoisomer will be the major product. This approach has been successfully applied to various organic reactions, including aldol (B89426) additions, hydrogenations, and cycloadditions. acs.org

Laboratory Safety and Environmental Impact Considerations in 1,4 Dibromo 2 Butanol Research

Occupational Safety Protocols and Hazard Assessment for Research Handling

Handling 1,4-dibromo-2-butanol in a research environment demands strict adherence to established safety protocols to minimize exposure and mitigate potential health risks. The compound is classified as a suspected mutagen, indicating that it may cause genetic defects. mdpi.comnih.gov Therefore, a thorough hazard assessment is the first step before any experimental work commences.

Hazard Identification and Assessment:

A primary hazard of this compound is its potential as a germ cell mutagen (Category 2). mdpi.com It is also irritating to the eyes, skin, and respiratory tract. chembk.com Ingestion may be harmful. apolloscientific.co.uk A comprehensive risk assessment should be conducted to identify all potential hazards associated with the planned experimental procedures. illinois.edu

Personal Protective Equipment (PPE):

To ensure the safety of laboratory personnel, the use of appropriate personal protective equipment is mandatory. apolloscientific.co.uk This includes, but is not limited to, the following:

Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes. apolloscientific.co.uk

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact. apolloscientific.co.uk

Body Protection: A lab coat or chemical-resistant apron is necessary to protect against spills. apolloscientific.co.uk

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. apolloscientific.co.uk If the ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage:

Proper handling and storage procedures are crucial to prevent accidents and exposure. Key guidelines include:

Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. apolloscientific.co.uk

Containment: The use of secondary containment is recommended to control spills. apolloscientific.co.uk

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. apolloscientific.co.uk Containers should be tightly sealed and clearly labeled. apolloscientific.co.uk

Hygiene: Personnel should wash their hands thoroughly after handling the compound, and before eating, drinking, or smoking. apolloscientific.co.uk

Emergency Procedures:

In the event of an emergency, the following procedures should be followed:

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. apolloscientific.co.uk

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. apolloscientific.co.uk

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. apolloscientific.co.uk

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. apolloscientific.co.uk

Spills: Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and placed in a sealed container for disposal. apolloscientific.co.uk For large spills, evacuate the area and contact the institution's environmental health and safety department. apolloscientific.co.uk

Table 1: Hazard and Precautionary Data for this compound

| Hazard Statement | Precautionary Statement |

|---|---|

| H341: Suspected of causing genetic defects mdpi.com | P201: Obtain special instructions before use nih.gov |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection nih.gov |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. nih.gov |

| H335: May cause respiratory irritation | P308+P313: IF exposed or concerned: Get medical advice/attention nih.gov |

| P405: Store locked up nih.gov | |

| P501: Dispose of contents/container in accordance with local regulations nih.gov |

Research on Degradation Pathways and Waste Management in Laboratory Settings

The environmental impact of this compound is a significant consideration, and research into its degradation pathways is essential for developing effective waste management strategies. As a halogenated organic compound, its persistence and potential for bioaccumulation are of concern.

Degradation Pathways:

Specific research on the degradation of this compound is limited. However, insights can be drawn from studies on other brominated compounds. Potential degradation pathways include:

Biodegradation: The principal transformation pathway for many organic contaminants in soil and sediment is biodegradation. diva-portal.org Aerobic biodegradation of other brominated flame retardants has been observed, often involving a microbial consortium. mdpi.com The degradation of brominated phenols and benzoic acids has been shown to occur under various anaerobic conditions, with reductive dehalogenation being a key initial step. nist.gov This process involves the removal of bromine atoms from the molecule.

Photodegradation: Photolysis is a primary environmental route for the chemical transformation of many brominated flame retardants. ua.es The rate of photodegradation can be influenced by the number of bromine atoms and the environmental matrix, such as the presence of soil minerals or humic acid. nih.gove3s-conferences.org The primary photodegradation pathway for some brominated compounds is reductive debromination. e3s-conferences.org

Hydrolysis: The presence of a hydroxyl group and bromine atoms suggests that this compound may undergo hydrolysis, although the rate and products of this reaction would require specific experimental investigation. The stability of the C-Br bond will influence the likelihood of this pathway.

Waste Management in Laboratory Settings:

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. As a halogenated organic compound, it should be treated as hazardous waste.

Segregation: Waste containing this compound should be segregated from other waste streams, particularly non-halogenated organic waste. This is because the disposal methods for halogenated and non-halogenated wastes often differ, with halogenated waste typically requiring incineration at higher temperatures.

Labeling and Storage: All waste containers must be clearly labeled with the contents, including the full chemical name and concentration. The containers should be kept sealed and stored in a designated hazardous waste accumulation area.

Disposal: Disposal must be carried out in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company. nih.gov It is imperative not to dispose of this compound down the drain or in regular trash.

Table 2: General Waste Management Procedures for Halogenated Organic Compounds

| Procedure | Description |

|---|---|

| Segregation | Collect halogenated organic wastes separately from non-halogenated wastes. |

| Container | Use compatible, properly sealed, and labeled containers for waste collection. |

| Labeling | Clearly identify the contents of the waste container, including chemical names and quantities. |

| Storage | Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. |

| Disposal | Arrange for pickup and disposal by a certified hazardous waste management service. nih.gov |

Risk Mitigation Strategies in Chemical Synthesis with this compound

The use of this compound as an intermediate in chemical synthesis requires careful planning and execution to manage the risks associated with its reactivity and potential hazards.

Control of Reaction Conditions:

The reactivity of this compound, stemming from its two C-Br bonds and one hydroxyl group, can lead to various reactions, including nucleophilic substitutions, oxidations, and eliminations.

Temperature Control: Exothermic reactions are a significant concern. The reaction temperature should be carefully monitored and controlled to prevent thermal runaway. stanford.edu The use of a cooling bath and slow, controlled addition of reagents is often necessary. stanford.edu

Reagent Stoichiometry: Precise control of the molar ratios of reactants is important to minimize the formation of byproducts. For instance, in syntheses using this compound, unwanted side reactions can be reduced by carefully controlling the stoichiometry.

Solvent Choice: The choice of solvent can influence reaction rates and selectivity. An appropriate solvent should be chosen to ensure good solubility of reactants and to help dissipate heat from exothermic reactions. google.com

Minimizing Exposure and Byproduct Formation:

Given that this compound is a suspected mutagen, minimizing exposure during synthesis is paramount.

Enclosed Systems: Whenever possible, reactions should be conducted in closed systems to prevent the release of volatile compounds. apolloscientific.co.uk

Reaction Monitoring: The progress of the reaction should be monitored to ensure it is proceeding as expected and to identify any potential issues early on.

Work-up Procedures: The work-up of the reaction mixture should be designed to neutralize any reactive species and to safely separate the desired product from unreacted starting materials and byproducts. A patent for the synthesis of this compound notes the formation of byproducts such as 1-bromo-2,4-diacetoxybutane when using acetic acid and acetic anhydride (B1165640) as a solvent, which then requires a hydrolysis step. google.com

Scale-Up Considerations:

Scaling up reactions involving this compound introduces additional risks that must be carefully managed.

Iterative Scale-Up: Reactions should not be scaled up by more than a factor of three to four at a time. rochester.edu A thorough risk assessment should be conducted at each stage. illinois.edu

Heat Transfer: Heat transfer becomes less efficient as the scale of the reaction increases. The reaction vessel and cooling system must be adequate to handle the heat generated by the reaction. stanford.edu

Mixing: Efficient stirring is crucial to ensure homogeneous reaction conditions and to prevent localized hot spots. stanford.edu

By implementing these risk mitigation strategies, researchers can safely handle this compound in chemical synthesis, minimizing the risks to themselves and the environment.

Future Research Directions and Emerging Trends in 1,4 Dibromo 2 Butanol Chemistry

Development of Sustainable Synthetic Routes to 1,4-Dibromo-2-butanol

Traditional synthesis methods for this compound often rely on multi-step processes using conventional reagents and solvents. For instance, a known pathway involves treating allyl bromide with formaldehyde (B43269) in the presence of an acid catalyst, followed by reaction with hydrogen bromide. acs.orggoogle.com While effective, these routes can involve harsh conditions and generate significant waste. The future of this compound synthesis lies in the adoption of green chemistry principles to develop more environmentally benign and efficient methodologies.

A significant area of future research is the application of biocatalysis. Enzymes offer high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. nih.govtudelft.nlmdpi.com Research into enzymes like halohydrin dehalogenases, which are known to catalyze the ring-opening of epoxides, could be directed towards the synthesis of haloalcohols. researchgate.netnih.gov Furthermore, cytochrome P450 enzymes, capable of direct C-H bond hydroxylation, could potentially be engineered to produce chiral haloalcohols from prochiral halohydrocarbons, offering a direct and highly enantioselective route. unipd.it The use of whole-cell biocatalysts, such as those derived from Daucus carota (carrot), presents another sustainable avenue, leveraging natural metabolic pathways for the reduction of corresponding ketones to chiral alcohols. nih.gov

| Potential Sustainable Approach | Key Advantages | Relevant Enzyme/System |

| Biocatalytic Hydroxylation | High enantioselectivity, mild conditions, direct C-H functionalization. | Engineered Cytochrome P450 enzymes. unipd.it |

| Enzymatic Kinetic Resolution | Access to enantiopure forms from a racemic mixture. | Lipases, Halohydrin dehalogenases (HHDH). researchgate.netunipd.it |

| Whole-Cell Bioreduction | Uses renewable resources, natural cofactor recycling. | Daucus carota (carrot) roots, various yeasts and bacteria. nih.govmagtech.com.cn |

These biocatalytic strategies represent a paradigm shift from conventional chemical synthesis, promising to deliver this compound and its derivatives through cleaner and more sustainable processes.

Exploration of Novel Catalytic Transformations Involving this compound

The two bromine atoms and the hydroxyl group make this compound an ideal substrate for a variety of catalytic transformations. Future research will likely focus on leveraging modern catalytic methods to unlock new synthetic pathways and create complex molecules with high precision and efficiency.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation and are prime candidates for further exploration with this compound. sigmaaldrich.comlibretexts.orgrsc.org The presence of two distinct C-Br bonds (one primary, one secondary) opens up possibilities for selective mono- or di-functionalization by carefully tuning reaction conditions and catalyst systems. rsc.org Similarly, modern amination reactions, like the Buchwald-Hartwig amination, could be employed for the selective introduction of nitrogen-containing moieties. libretexts.org

Photoredox catalysis is another emerging area poised to impact the chemistry of this compound. researchgate.net This technique uses visible light to drive chemical reactions, often under very mild conditions. beilstein-journals.org Photocatalytic methods could be developed for the dehalogenation, coupling, or functionalization of the C-Br bonds. organic-chemistry.orgresearchgate.net For example, photocatalytic oxidation of the alcohol group could be achieved selectively without affecting the bromine atoms, or vice-versa, offering orthogonal reactivity. nih.gov

| Catalytic Method | Potential Transformation of this compound | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | Selective formation of C-C, C-N, or C-O bonds at the bromine sites. | High functional group tolerance, well-established, potential for selectivity. sigmaaldrich.comlibretexts.org |

| Photoredox Catalysis | Radical-based functionalization, dehalogenation, or oxidation/reduction. | Mild reaction conditions, use of visible light as a renewable energy source. researchgate.netnih.gov |

| Bifunctional Catalysis | Asymmetric transformations utilizing the hydroxyl group to direct stereoselectivity. | High enantioselectivity in the synthesis of chiral molecules. nih.gov |

Integration of this compound Chemistry into Flow Synthesis and Automation

The synthesis and subsequent reactions of chemical intermediates are increasingly being transferred from traditional batch reactors to continuous flow systems. acs.orgbeilstein-journals.org This shift offers numerous advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for full automation. dokumen.pubrsc.org The chemistry of this compound is particularly well-suited for this transition.

Automated flow reactors can be used for the multi-step synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, where this compound could serve as a key intermediate. acs.orgnus.edu.sgcam.ac.uk A continuous flow process could be designed to first synthesize the dibromoalcohol and then, in a "telescoped" sequence, use it immediately in a subsequent reaction without isolation, minimizing waste and operational time. acs.org The precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor is ideal for managing potentially hazardous reactions or for fine-tuning the selectivity in the functionalization of this bifunctional molecule. acs.orgmpg.de

| Flow Chemistry Application | Benefit for this compound Chemistry |

| Automated Multi-step Synthesis | Enables the rapid synthesis of libraries of derivatives for screening and reduces manual labor. nus.edu.sgacs.org |

| Telescoped Reactions | Avoids isolation of the intermediate, increasing overall efficiency and reducing waste. acs.org |

| Enhanced Safety and Control | Small reactor volumes and superior heat exchange allow for safer handling of reactive intermediates and better control over selectivity. beilstein-journals.org |

Application in Advanced Materials and Nanoscience

The unique structure of this compound makes it an attractive monomer or functionalizing agent for the creation of advanced materials and for applications in nanoscience. cymitquimica.com The presence of two reactive bromine atoms allows it to act as a cross-linking agent or as a point of attachment for further chemical modification.

In polymer chemistry, this compound can be used to synthesize functional polymers. acs.org The bromine atoms can serve as initiation sites for Atom Transfer Radical Polymerization (ATRP) or as reactive handles for post-polymerization modification, allowing the introduction of various functionalities onto a polymer backbone. acs.orgnih.gov The hydroxyl group can also participate in polymerization reactions, such as the formation of polyurethanes or polyesters, or be used to tune the final properties of the material, like hydrophilicity. researchgate.net

In nanoscience, the reactive nature of the C-Br bonds can be exploited to functionalize the surfaces of nanomaterials. For example, this compound could be grafted onto carbon nanomaterials like fullerenes or carbon nanotubes to modify their solubility and properties for specific applications. beilstein-journals.orgnih.gov The bifunctionality could also be used to bridge nanoparticles, creating novel composite materials with tailored electronic or optical properties. rsc.orgresearchgate.net

| Area | Potential Application of this compound | Resulting Material/System |

| Polymer Synthesis | As a cross-linking agent or functional monomer. | Cross-linked polymers, functional polymers, polyurethanes. acs.orgresearchgate.net |

| Surface Modification | Grafting onto nanomaterial surfaces via the C-Br bonds. | Functionalized carbon nanotubes, modified nanoparticles. nih.gov |

| Hybrid Materials | Acting as a linker between organic and inorganic components. | Organic-inorganic hybrid materials with novel properties. |

| Sensors | As a building block for Schiff bases used in anion sensors. | Chemosensors for detecting specific anions. researchgate.net |

Interdisciplinary Research Opportunities for this compound

The structural features of this compound open doors to a range of interdisciplinary research projects, particularly at the interface of chemistry, biology, and medicine. Its role as an intermediate in the synthesis of pharmaceuticals, such as the anticholinergic drug glycopyrrolate, highlights its biomedical relevance. google.com

A key area for future interdisciplinary work is in the field of asymmetric synthesis to produce enantiomerically pure bioactive molecules. nih.govru.nl The chiral center in this compound means that its enantiomers can serve as valuable chiral building blocks for the synthesis of complex targets. researchgate.netacs.org Developing efficient catalytic methods to access either enantiomer of this compound or its derivatives is a critical research goal.

Furthermore, its bifunctional nature makes it a candidate for the design of chemical probes to study biological systems. By attaching a reporter group (like a fluorophore) to one part of the molecule and a reactive group to another, researchers could create tools to investigate enzyme activity or other cellular processes. The compound's known biological interactions warrant further toxicological and mechanistic studies to fully understand its effects at a molecular level.

| Interdisciplinary Field | Research Opportunity |

| Medicinal Chemistry | Synthesis of novel analogs of known drugs; use as a scaffold for new drug discovery programs. |

| Chemical Biology | Development of chemical probes for studying enzyme function and biological pathways. |

| Asymmetric Catalysis | Creation of new chiral ligands or catalysts based on the this compound scaffold. nih.govacs.org |

| Toxicology | In-depth investigation of its mechanism of action and interaction with biological macromolecules. |

Q & A

Q. How do isotopic labeling studies (e.g., deuterium) elucidate the kinetic behavior of this compound in hydrolysis reactions?

- Methodological Answer: Synthesize deuterated analogs (e.g., this compound-d₂) to track proton transfer steps. Use kinetic isotope effect (KIE) measurements to distinguish between concerted and stepwise mechanisms. Compare hydrolysis rates in H₂O vs. D₂O to infer solvent participation .

Q. What advanced spectroscopic methods differentiate diastereomeric byproducts in stereospecific syntheses using this compound?

- Methodological Answer:

- Chiral chromatography (e.g., using cellulose-based columns) to separate enantiomers.

- 2D NMR techniques (e.g., COSY, NOESY) to assign stereochemistry based on coupling constants and spatial correlations.

- Vibrational circular dichroism (VCD) for absolute configuration determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.